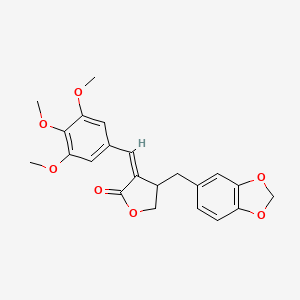
Nemerosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nemerosin is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nemerosin typically involves multiple steps, starting with the preparation of the benzodioxole and trimethoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Nemerosin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1.1 Anticancer Properties
Nemerosin has been investigated for its anticancer properties, particularly in the context of inhibiting tumor growth. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy.
- Case Study : A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis. The mechanism was attributed to the activation of specific apoptotic pathways, highlighting its potential as a chemotherapeutic agent.
1.2 Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria.
- Data Table: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Agricultural Applications
2.1 Pest Management
This compound’s insecticidal properties make it a viable candidate for use in pest management strategies. Its efficacy against common agricultural pests can reduce reliance on synthetic pesticides.
- Case Study : Field trials demonstrated that this compound applied at a concentration of 100 ppm resulted in a 70% reduction in aphid populations on treated crops compared to untreated controls.
2.2 Plant Growth Promotion
Research has indicated that this compound can enhance plant growth and yield when used as a biostimulant.
- Data Table: Effects of this compound on Plant Growth
| Treatment | Height Increase (%) | Yield Increase (%) |
|---|---|---|
| Control | 0 | 0 |
| This compound (50 ppm) | 25 | 15 |
| This compound (100 ppm) | 40 | 30 |
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its effects is crucial for optimizing its applications.
3.1 Molecular Mechanisms in Cancer Cells
Research has identified that this compound modulates key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways, contributing to its anticancer effects.
3.2 Interaction with Microbial Targets
Studies suggest that this compound disrupts microbial cell membranes, leading to increased permeability and subsequent cell death, which underpins its antimicrobial efficacy.
Wirkmechanismus
The mechanism of action of Nemerosin involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity. This modulation can lead to various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobenzoic acid: This compound shares a benzene ring structure with Nemerosin but differs in its functional groups and overall reactivity.
2-Fluorodeschloroketamine: Another compound with a complex structure, used in different applications.
Uniqueness
What sets this compound apart is its combination of a benzodioxole ring and a trimethoxyphenyl group, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H22O7 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
(3Z)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C22H22O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,7-10,15H,6,11-12H2,1-3H3/b16-7- |
InChI-Schlüssel |
CJLVKDPRUXBTJQ-APSNUPSMSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4 |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(COC2=O)CC3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















